3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide
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Overview
Description
3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted benzamide, a furan ring, a thiophene ring, and a hydroxyethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the 4-methoxybenzamide core, followed by the introduction of the fluoro group through electrophilic fluorination. The furan and thiophene rings are then introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes. The hydroxyethyl group is incorporated through a nucleophilic addition reaction, often using a Grignard reagent or organolithium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The carbonyl group, if present, can be reduced back to the hydroxyethyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base like NaH or t-BuOK.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: NaH (Sodium hydride), t-BuOK (Potassium tert-butoxide)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Regeneration of the hydroxyethyl group
Substitution: Replacement of the fluoro group with other nucleophiles
Scientific Research Applications
3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide
- 3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both furan and thiophene rings, along with the hydroxyethyl group, provides a versatile platform for further chemical modifications and exploration of its bioactivity.
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-23-15-5-4-12(9-14(15)19)17(21)20-11-18(22,13-6-7-24-10-13)16-3-2-8-25-16/h2-10,22H,11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHKIQOTHWDYMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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